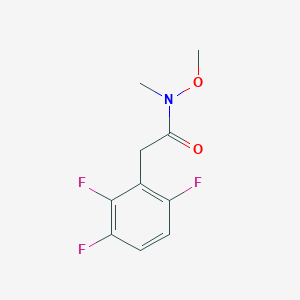
N-Methoxy-N-methyl-2-(2,3,6-trifluorophenyl)acetamide
Cat. No. B8273359
M. Wt: 233.19 g/mol
InChI Key: GPPLIGZTLOJPSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09174989B2
Procedure details


A mixture of CeCl3 (438 g, 1779 mmol) and THF (12 L) was heated at 40° C. for about 2 h then cooled to 5° C. Methylmagensium chloride in THF (3 M, 3.4 L) was charged at 5-9° C. and then it was warmed up to 16° C. and held for 1 h. The suspension was re-cooled to −10 to −15° C. A solution of 17 (1.19 kg) in THF (2.4 L) was charged into the suspension over 15 min. After confirmation of completion of the reaction, the reaction mixture was transferred to a cold solution of hydrochloric acid (2 N, 8.4 L) and MTBE (5 L) in 5-10° C. The aqueous phase was separated and the organic layer was washed with aqueous 5% K2CO3 (6 L) and then 10% aqueous NaCl (5 L). The organic layer was dried over Na2SO4, concentrated to give crude 18 (917 g, >99 wt %) in 95% yield. The crude 18 was used in the next step without further purification. Analytically pure 18 was obtained by silica gel column.
[Compound]
Name
CeCl3
Quantity
438 g
Type
reactant
Reaction Step One








Yield
95%
Identifiers


|
REACTION_CXSMILES
|
[Cl-].CON(C)[C:5](=[O:16])[CH2:6][C:7]1[C:12]([F:13])=[CH:11][CH:10]=[C:9]([F:14])[C:8]=1[F:15].Cl.[CH3:19]C(OC)(C)C>C1COCC1>[F:15][C:8]1[C:9]([F:14])=[CH:10][CH:11]=[C:12]([F:13])[C:7]=1[CH2:6][C:5](=[O:16])[CH3:19]
|
Inputs


Step One
[Compound]
|
Name
|
CeCl3
|
|
Quantity
|
438 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
12 L
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
Step Three
Step Four
|
Name
|
|
|
Quantity
|
8.4 L
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
5 L
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(C)OC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
40 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
then cooled to 5° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
it was warmed up to 16° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The suspension was re-cooled to −10 to −15° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After confirmation of completion of the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous phase was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic layer was washed with aqueous 5% K2CO3 (6 L)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give crude 18 (917 g, >99 wt %) in 95% yield
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude 18 was used in the next step without further purification
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Analytically pure 18 was obtained by silica gel column
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC1=C(C(=CC=C1F)F)CC(C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 95% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
